N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied in medicinal chemistry. This particular compound features a benzo[c][1,2,5]thiadiazole core, which is a versatile scaffold in drug design due to its ability to interact with various biological targets.
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of this compound involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the benzo[c][1,2,5]thiadiazole group .
Biochemical Pathways
It’s known that benzo[c][1,2,5]thiadiazole-based compounds have been used in photocatalytic applications .
Pharmacokinetics
Similar compounds have been noted for their high biocompatibility, fast excretion, and high clinical translation ability .
Result of Action
Similar compounds have been used for in vivo and high-resolution imaging of the blood vessels of tumors .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, the fluorescence quantum yield of similar compounds in water solution under an excitation of 808 nm was ∼0.2%, and they also exhibited high photostability in PBS, water, and mouse serum with a slight decay under continuous excitation for 1 h .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzo[c][1,2,5]thiadiazole core can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and benzo[c][1,2,5]thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the nitro group can yield corresponding amines.
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dibromobenzo[c][1,2,5]thiadiazole
- 2,1,3-Benzothiadiazole
- 4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole
- 5-Bromo-2,1,3-benzothiadiazole
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the presence of the acetylthiophene moiety, which can enhance its biological activity and specificity. This structural feature distinguishes it from other benzo[c][1,2,5]thiadiazole derivatives and contributes to its potential as a versatile compound in various scientific applications .
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-9(19)14-5-3-11(21-14)6-7-16-15(20)10-2-4-12-13(8-10)18-22-17-12/h2-5,8H,6-7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBJFVNLCUGUEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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